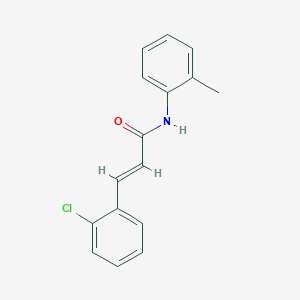![molecular formula C19H27N5O2 B5517185 N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide](/img/structure/B5517185.png)
N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide is a useful research compound. Its molecular formula is C19H27N5O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.21647512 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Metabolic Pathways and Cancer Therapy
Nicotinamide derivatives, including N-{(3R*,4R*)-1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-hydroxypiperidin-4-yl}nicotinamide, are being explored for their role in metabolic pathways and potential application in cancer therapy. The enzyme Nicotinamide N-methyltransferase (NNMT) plays a significant role in metabolic regulation and is expressed at high levels in several types of cancers, making it a potential target for therapy (Peng et al., 2011).
2. Enzyme Activity and Inhibition Studies
Research has focused on understanding the biochemical properties and the inhibition of NNMT, which is responsible for the N-methylation of nicotinamide and related compounds. Studies aim to characterize the enzyme's activity and explore potential inhibitors, which could have implications for treating diseases associated with NNMT overexpression, such as cancer and metabolic disorders (Rini et al., 1990).
3. Antioxidant and Anti-inflammatory Properties
The derivatives of nicotinamide, including this compound, have been shown to exhibit antioxidant and anti-inflammatory actions. These properties are being researched for their potential therapeutic benefits in protecting against various forms of cellular damage and inflammation-related conditions (Brzozowski et al., 2008).
4. Gastroprotective Effects
Compounds derived from nicotinamide have been evaluated for their gastroprotective effects, particularly in the context of stress-induced gastric lesions. Research aims to understand how these compounds can enhance gastric mucosal defense and potentially serve as therapeutic agents for gastrointestinal disorders (Brzozowski et al., 2008).
5. Herbicidal Activity and Agricultural Applications
Nicotinamide derivatives have also been explored for their herbicidal activity, with some compounds showing promising results against specific weeds. This research has implications for the development of new, more effective herbicides based on natural-product chemistry (Yu et al., 2021).
6. Corrosion Inhibition
In the field of materials science, nicotinamide derivatives have been investigated for their corrosion inhibition properties, particularly on mild steel in acidic environments. This research is significant for industrial applications where corrosion resistance is crucial (Chakravarthy et al., 2014).
Propriétés
IUPAC Name |
N-[(3R,4R)-1-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-3-hydroxypiperidin-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-19(2,3)17-9-14(22-23-17)11-24-8-6-15(16(25)12-24)21-18(26)13-5-4-7-20-10-13/h4-5,7,9-10,15-16,25H,6,8,11-12H2,1-3H3,(H,21,26)(H,22,23)/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYOXRZAIFNOET-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=C1)CN2CCC(C(C2)O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=NNC(=C1)CN2CC[C@H]([C@@H](C2)O)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5517108.png)
![N-ethyl-2-methyl-6-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5517122.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5517127.png)
![(4-chlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5517139.png)

![2-(4-methoxyphenyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5517158.png)
![2-[(4-bromobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5517178.png)
![6-(3-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5517192.png)
![[1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5517198.png)
![N-[(3-pyridin-2-ylisoxazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5517208.png)
![methyl 2-amino-1-(3,5-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5517214.png)
![4-({5-[3-(trifluoromethyl)phenyl]-2-furyl}carbonothioyl)morpholine](/img/structure/B5517215.png)
![1-(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5517229.png)
